molecular formula C14H29N3Sn B13993410 1-(Tributylstannyl)-1H-1,2,4-triazole CAS No. 37006-52-3

1-(Tributylstannyl)-1H-1,2,4-triazole

Cat. No.: B13993410
CAS No.: 37006-52-3
M. Wt: 358.11 g/mol
InChI Key: DGYNCAVWPOMYSI-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole,1-(tributylstannyl)- is a derivative of 1H-1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-1,2,4-Triazole,1-(tributylstannyl)- can be synthesized through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 1H-1,2,4-triazole,1-(tributylstannyl)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole,1-(tributylstannyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of ligands like triphenylphosphine.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, Stille coupling with aryl halides yields biaryl compounds, while oxidation can produce triazole N-oxides .

Scientific Research Applications

1H-1,2,4-Triazole,1-(tributylstannyl)- has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole,1-(tributylstannyl)- stands out due to the combination of the triazole ring’s versatility and the tributylstannyl group’s reactivity. This unique structure allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

37006-52-3

Molecular Formula

C14H29N3Sn

Molecular Weight

358.11 g/mol

IUPAC Name

tributyl(1,2,4-triazol-1-yl)stannane

InChI

InChI=1S/3C4H9.C2H2N3.Sn/c3*1-3-4-2;1-3-2-5-4-1;/h3*1,3-4H2,2H3;1-2H;/q;;;-1;+1

InChI Key

DGYNCAVWPOMYSI-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N1C=NC=N1

Origin of Product

United States

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